倍氯米松-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

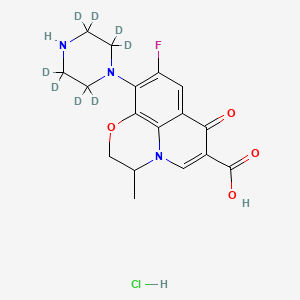

Beclomethasone-d5 is a deuterium labeled form of Beclometasone . Beclomethasone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .

Synthesis Analysis

The enhanced solubilization performance of a poorly soluble drug, beclomethasone dipropionate (BDP), was investigated using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol .

Molecular Structure Analysis

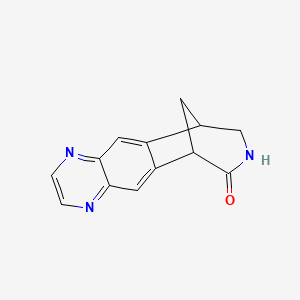

The molecular formula of Beclomethasone-d5 is C22H29ClO5 . The structure of Beclomethasone-d5 is a 17alpha-hydroxy steroid that is prednisolone in which the hydrogens at the 9alpha and 16beta positions are substituted by a chlorine and a methyl group, respectively .

Chemical Reactions Analysis

Beclomethasone-d5 is the deuterium labeled Beclometasone . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Physical And Chemical Properties Analysis

The molecular weight of Beclomethasone-d5 is 408.9 g/mol . Beclomethasone-d5 is a 17alpha-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a corticosteroid, a glucocorticoid, a 3-oxo-Delta (1),Delta (4)-steroid, a chlorinated steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone .

科学研究应用

Pharmaceutical Quality Assurance

Beclomethasone-d5 is used in the field of Pharmaceutical Quality Assurance . A UV Spectrophotometric method was developed for the determination of Beclomethasone Dipropionate in its pharmaceutical cream dosage form . The method variables such as solvent, scanning speed, and sampling interval were assessed and optimized .

Treatment of Skin Conditions

Beclomethasone-d5 is used to treat a variety of skin conditions such as Eczema, Dermatitis, Allergies, and Rashes . It enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of pro-inflammatory cytokine production .

Asthma Control

Beclomethasone-d5 is also used to prevent and control symptoms (shortness of breath) caused by Asthma . It works by reducing and preventing the swelling and inflammation in the airways, making it easier to breathe .

Treatment of Ulcerative Colitis

Oral prolonged released Beclomethasone Dipropionate (BDP) has been shown to be effective in treating mild-to-moderate Ulcerative Colitis (UC) . A systematic review and meta-analysis showed that BDP has superior efficacy compared to oral 5-ASA in inducing clinical improvement of UC with a similar safety profile .

Ligand Development

Beclomethasone-d5 has been used in the development of specific aptamers via systematic evolution of ligands by exponential enrichment (SELEX) . This process was monitored by real-time quantitative PCR (Q-PCR) and the enriched library was sequenced by high-throughput sequencing .

Spectrophotometric Determination

Beclomethasone-d5 is used in spectrophotometric determination in its pharmaceutical dosage form . This method was developed by applying Quality by Design (QbD) approach .

作用机制

Target of Action

Beclomethasone-d5 is a deuterated compound of Beclomethasone . The primary target of Beclomethasone-d5 is the glucocorticoid receptor . This receptor mediates the therapeutic action of Beclomethasone-d5 . Glucocorticoid receptors are involved in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

Beclomethasone-d5, like Beclomethasone, is a prodrug . It is rapidly converted into its active metabolite, beclomethasone 17-monopropionate (17-BMP) , upon administration . This metabolite has a high binding affinity for the glucocorticoid receptor . The binding of 17-BMP to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor by 17-bmp leads to the attenuation of inflammatory responses . This is achieved by suppressing the actions of various inflammatory cells, such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

The pharmacokinetics of Beclomethasone-d5 are expected to be similar to those of Beclomethasone. Beclomethasone is rapidly converted into 17-BMP upon administration . The absolute bioavailability of inhaled Beclomethasone is low (2%), but the bioavailability of the active metabolite 17-BMP is high (62%) for inhaled dosing . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The binding of 17-BMP to the glucocorticoid receptor results in anti-inflammatory, antipruritic, and anti-allergy effects . This leads to the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The efficacy and safety of Beclomethasone-d5 are likely to be influenced by various environmental factors, although specific studies on Beclomethasone-d5 are lacking. For Beclomethasone, it has been shown that its effectiveness can be influenced by the method of administration . For example, inhaled Beclomethasone remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

安全和危害

未来方向

属性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-PAEDUFRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beclomethasone-d5 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)